
4-(Benzyloxy)-3,5-difluorobenzaldehyde
概要
説明
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
-
Pharmaceutical and Medicinal Chemistry
- Summary of Application : Chalcones derivatives, which can be synthesized using compounds like 4-(Benzyloxy)-3,5-difluorobenzaldehyde, have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : These compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
-
Chemical Synthesis
- Summary of Application : 4-Benzyloxyphenol, a compound similar to 4-(Benzyloxy)-3,5-difluorobenzaldehyde, is used in the synthesis of bis (4-benzyloxyphenoxy)phenyl phosphine oxide .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 4-Benzyloxyphenol .
- Results or Outcomes : The outcome of this synthesis is bis (4-benzyloxyphenoxy)phenyl phosphine oxide, which likely has further applications in chemical research .
-
Retinal Disorders Treatment
- Summary of Application : A 4-Benzyloxy-benzylamino Chemotype, which can be synthesized using compounds like 4-(Benzyloxy)-3,5-difluorobenzaldehyde, has been used in the treatment of retinal disorders .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source, but it involves the use of a 4-Benzyloxy-benzylamino Chemotype .
- Results or Outcomes : The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
-
Medical Depigmentation
- Summary of Application : Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), is used as a topical drug for medical depigmentation .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Monobenzone .
- Results or Outcomes : The topical application of monobenzone in animals increases the excretion of melanin from melanocytes. The same action is thought to be responsible for the depigmenting effect of the drug in humans .
-
Crystalline Effects
- Summary of Application : The properties of 4-(benzyloxy)benzaldehyde (BBA), as a pharmaceutically important compound, have been investigated through the density functional theory (DFT) calculations .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 4-(benzyloxy)benzaldehyde (BBA) .
- Results or Outcomes : The properties of original crystalline and optimised gaseous structures have been evaluated to recognise the crystalline effects .
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle and store the compound safely.
将来の方向性
This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.
特性
IUPAC Name |
3,5-difluoro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRBYGWUSGMSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577259 | |
| Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
CAS RN |
125036-88-6 | |
| Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

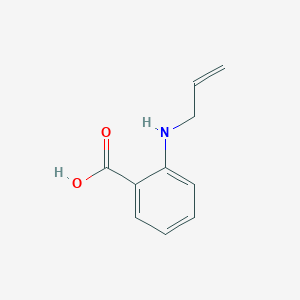

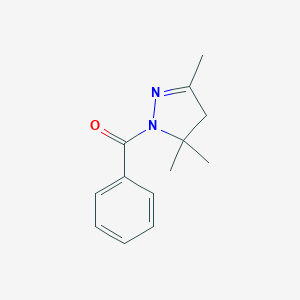
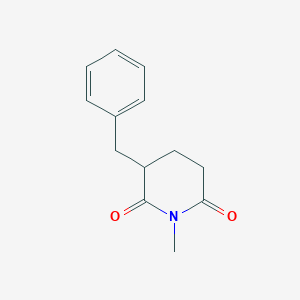
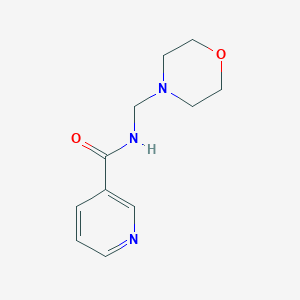
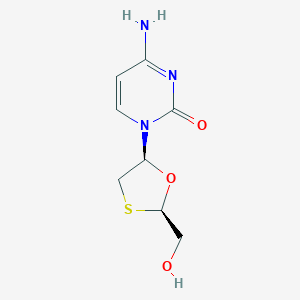
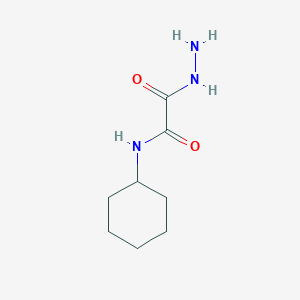
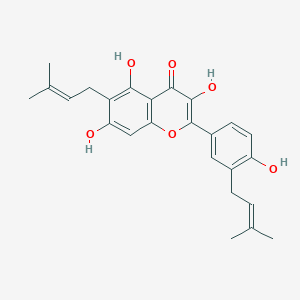
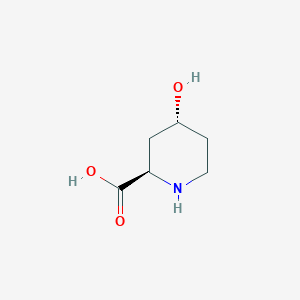
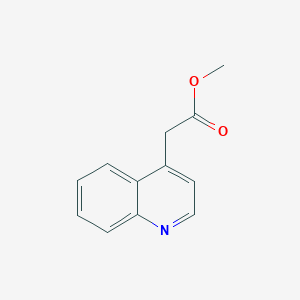
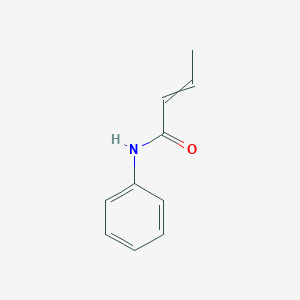
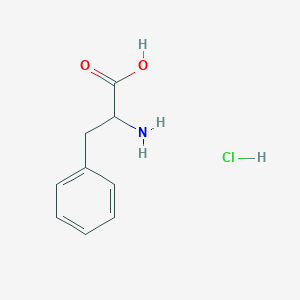

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)